BenchChemオンラインストアへようこそ!

CU-3

DGKα Potency Semiselective Inhibitors

CU-3 (5-[(2E)-3-(2-furyl)prop-2-enylidene]-3-[(phenylsulfonyl)amino]-2-thioxo-1,3-thiazolidin-4-one; CAS 861123-84-4) is a small-molecule, ATP-competitive inhibitor of diacylglycerol kinase alpha (DGKα). It was identified through high-throughput screening of 9,600 compounds and exhibits an IC50 of 0.6 µM for DGKα.

Molecular Formula C16H12N2O4S3
Molecular Weight 392.5 g/mol
Cat. No. B1669317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCU-3
SynonymsCU-3;  CU 3;  CU3
Molecular FormulaC16H12N2O4S3
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC=CC3=CC=CO3)SC2=S
InChIInChI=1S/C16H12N2O4S3/c19-15-14(10-4-6-12-7-5-11-22-12)24-16(23)18(15)17-25(20,21)13-8-2-1-3-9-13/h1-11,17H/b6-4+,14-10-
InChIKeyYIUMXULORVBWLL-SPGDJUBISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CU-3 (DGKα Inhibitor) Baseline Characteristics for Research Procurement


CU-3 (5-[(2E)-3-(2-furyl)prop-2-enylidene]-3-[(phenylsulfonyl)amino]-2-thioxo-1,3-thiazolidin-4-one; CAS 861123-84-4) is a small-molecule, ATP-competitive inhibitor of diacylglycerol kinase alpha (DGKα) [1]. It was identified through high-throughput screening of 9,600 compounds and exhibits an IC50 of 0.6 µM for DGKα [1]. CU-3 is the racemate of (5Z,2E)-CU-3 and is used as a research tool to dissect DGKα signaling in cancer and immunology [1]. The compound targets the catalytic domain of DGKα without affecting regulatory regions or interactions with diacylglycerol or phosphatidylserine [1].

Why Substituting CU-3 with Other DGK Inhibitors is Not Advisable for Targeted Research


Substituting CU-3 with other DGK inhibitors like R59022, R59949, BMS-502, or AMB639752 may confound experimental outcomes due to significant differences in potency, isoform selectivity, and mechanism of action. CU-3 exhibits a unique combination of high potency (IC50 = 0.6 µM) and strict DGKα selectivity (≥12-fold over other isoforms) [1], which is not recapitulated by older semiselective agents (R59022, R59949) [1] or newer dual DGKα/ζ inhibitors (BMS-502) [2]. Moreover, CU-3's distinct scaffold and ATP-competitive binding mode [1] precludes direct functional substitution with compounds possessing different chemical backbones or off-target profiles. Using a less selective inhibitor risks misinterpretation of DGKα-specific biology.

Quantitative Evidence Supporting CU-3 Procurement Over Alternative DGK Inhibitors


CU-3 Exhibits 13- to 42-Fold Higher Potency for DGKα Than Semiselective Inhibitors R59022 and R59949

In a comparative biochemical assay using purified DGKα, CU-3 demonstrated an IC50 of 0.6 µM [1]. In contrast, the commonly used semiselective inhibitors R59022 and R59949 exhibited IC50 values of ~25 µM and 18 µM, respectively [1]. This represents a 42-fold and 30-fold increase in potency for CU-3 over R59022 and R59949, respectively.

DGKα Potency Semiselective Inhibitors

CU-3 Demonstrates >12-Fold Selectivity for DGKα Over Other DGK Isoforms, Surpassing CU-1

In head-to-head profiling against 10 DGK isozymes, CU-3 displayed apparent IC50 values for β–θ isoforms that were 12- to 60-fold higher than its IC50 for DGKα [1]. In comparison, the related analog CU-1 showed only 3- to 6-fold selectivity [1]. For example, CU-3's IC50 for DGKζ was 30 µM (50-fold higher than for DGKα), whereas CU-1's IC50 for DGKζ was 47 µM (6-fold higher) [1].

DGKα Isoform Selectivity CU-1

CU-3 Outperforms Other CU-Series Analogs in DGKα Inhibition

In a high-throughput screen, four analogs were identified as hits: CU-1, CU-2, CU-3, and CU-4. Their IC50 values for DGKα were ~8 µM, 27 µM, 0.6 µM, and 6 µM, respectively [1]. CU-3 was the most potent among the series and was the only analog that combined sub-micromolar potency with strict DGKα selectivity; CU-4 strongly inhibited additional isoforms [1]. Further derivative studies confirmed CU-3 as the strongest DGKα inhibitor in its chemical class [1].

DGKα CU Series SAR

CU-3's Mechanism: ATP-Competitive Inhibition Without Affecting Lipid Cofactors

Kinetic analyses revealed that CU-3 competitively inhibits DGKα with respect to ATP (Km for ATP = 0.48 mM) but does not affect enzyme affinity for diacylglycerol (DAG) or phosphatidylserine (PS) [1]. The EC50 of PS for DGKα was unchanged in the presence of CU-3 (13.0 ± 0.6 mol% vs. 12.0 ± 0.0 mol% for DMSO control; n=3) [1]. In contrast, some other DGK inhibitors may exhibit mixed or non-competitive inhibition and could interfere with lipid cofactor binding.

Mechanism ATP-competitive Cofactor

CU-3 Induces Cancer Cell Apoptosis While Enhancing T-Cell IL-2 Production

In HepG2 hepatocellular carcinoma cells, CU-3 treatment (10 µM for 24-72 h) increased caspase-3/7 activity, indicative of apoptosis [1]. In HeLa cervical cancer cells, CU-3 (3-30 µM) similarly induced apoptosis in a dose-dependent manner [1]. Concurrently, in Jurkat T cells, CU-3 (0.3-10 µM) enhanced interleukin-2 (IL-2) production [1]. While other DGKα inhibitors may also induce apoptosis, CU-3's dual effect on cancer cell apoptosis and T-cell activation has been specifically quantified and benchmarked against vehicle controls.

Apoptosis IL-2 Immunomodulation

Optimal Research Applications for CU-3 Based on Verified Differentiation Evidence


Dissecting DGKα-Specific Signaling in Cancer Cell Proliferation

Use CU-3 at 0.6-10 µM to selectively inhibit DGKα in hepatocellular carcinoma (HepG2) or cervical cancer (HeLa) models to study its role in Ras/Raf/MEK/ERK and NF-κB pathways without confounding inhibition of other DGK isoforms. The high selectivity (>12-fold) ensures that observed effects are attributable to DGKα blockade rather than off-target DGK inhibition [1].

Investigating T-Cell Anergy and Immune Checkpoint Modulation

Employ CU-3 (0.3-10 µM) in Jurkat T-cell assays to evaluate DGKα's role in regulating IL-2 production and T-cell activation. The compound's well-characterized ATP-competitive mechanism and lack of interference with DAG/PS binding allow for clear interpretation of lipid signaling pathways [1].

Structure-Activity Relationship (SAR) Studies for Next-Generation DGKα Inhibitors

Utilize CU-3 as a benchmark for comparing potency (IC50 = 0.6 µM) and selectivity profiles of new DGKα inhibitor candidates. Its distinct 2-thioxo-1,3-thiazolidin-4-one scaffold and ATP-competitive binding mode provide a well-defined reference point for medicinal chemistry optimization [1].

Negative Control in Acute Myeloid Leukemia (AML) Studies

In AML cell lines where DGKα inhibition alone shows poor efficacy, CU-3 can serve as a selective control to differentiate isoform-specific dependencies (e.g., DGKα vs. DGKH). As demonstrated, CU-3 and AMB639752 (both DGKα-specific) showed poor efficacy in HL-60 and HEL cells, while semiselective inhibitors induced cytotoxicity [2].

Quote Request

Request a Quote for CU-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.